tert-Butyl 4-cyclobutoxy-4-(iodomethyl)piperidine-1-carboxylate
Description
tert-Butyl 4-cyclobutoxy-4-(iodomethyl)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate group at the 1-position, a cyclobutoxy substituent, and an iodomethyl group at the 4-position of the piperidine ring. The tert-butyl group serves as a protective moiety for the amine, common in synthetic organic chemistry to enhance stability during reactions .
Properties
Molecular Formula |
C15H26INO3 |
|---|---|
Molecular Weight |
395.28 g/mol |
IUPAC Name |
tert-butyl 4-cyclobutyloxy-4-(iodomethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H26INO3/c1-14(2,3)20-13(18)17-9-7-15(11-16,8-10-17)19-12-5-4-6-12/h12H,4-11H2,1-3H3 |
InChI Key |
SXFRSYJJEDPKFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CI)OC2CCC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl 4-cyclobutoxy-4-(iodomethyl)piperidine-1-carboxylate involves several steps. The compound can be synthesized through a series of reactions starting from piperidine derivatives. The reaction conditions typically involve the use of tert-butyl groups and iodination processes . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
tert-Butyl 4-cyclobutoxy-4-(iodomethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodide group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include bases, acids, and oxidizing or reducing agents.
Scientific Research Applications
tert-Butyl 4-cyclobutoxy-4-(iodomethyl)piperidine-1-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various complex molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-cyclobutoxy-4-(iodomethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The iodide group plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The tert-butyl and cyclobutoxy groups contribute to the compound’s stability and unique properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine-1-carboxylate derivatives are widely employed in drug discovery due to their conformational flexibility and ease of functionalization. Below is a comparative analysis of tert-Butyl 4-cyclobutoxy-4-(iodomethyl)piperidine-1-carboxylate with analogous compounds:
Substituent Analysis
Physical and Chemical Properties
*Estimated based on molecular formula.
Structural and Crystallographic Insights
- Crystallographic data for tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate (R factor = 0.043 ) highlights the precision achievable in piperidine derivative structural analysis. The target compound’s iodomethyl group may influence crystal packing due to its bulky and polar nature.
- Analogous compounds with aromatic substituents (e.g., benzyloxy or pyridinyl ) exhibit planar regions that enhance π-π stacking, absent in the target compound’s aliphatic cyclobutoxy group.
Biological Activity
tert-Butyl 4-cyclobutoxy-4-(iodomethyl)piperidine-1-carboxylate is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This compound features a piperidine ring, which is a common scaffold in pharmacology, and is modified with both cyclobutoxy and iodomethyl groups. The presence of these functional groups enhances its reactivity and may contribute to its biological activity.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 325.19 g/mol. Its structure can be represented as follows:
Biological Activity
The biological activity of this compound has been explored in various studies, particularly its interaction with neurotransmitter systems and potential therapeutic applications.
Pharmacological Studies
Case Study 1: Neuropharmacological Effects
A study conducted on piperidine derivatives demonstrated that modifications at the 4-position significantly altered receptor binding affinity and selectivity. Compounds with cyclobutoxy substitutions showed enhanced activity at serotonin receptors, indicating that this compound may similarly influence serotonergic pathways.
Case Study 2: Antimicrobial Efficacy
In vitro tests on structurally related compounds revealed notable antibacterial activity against Staphylococcus aureus and Escherichia coli. These findings suggest that the iodomethyl group may play a crucial role in the compound's mechanism of action against microbial cells.
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing tert-butyl 4-cyclobutoxy-4-(iodomethyl)piperidine-1-carboxylate?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with cyclobutanol activation (e.g., via Mitsunobu reaction) to introduce the cyclobutoxy group. The iodomethyl group is incorporated through nucleophilic substitution or halogen exchange. Key intermediates (e.g., tert-butyl piperidine carboxylate derivatives) are purified via column chromatography (silica gel, hexane/ethyl acetate gradients). Reaction conditions (temperature, catalysts) are optimized using TLC and LC-MS monitoring .
Q. How should researchers purify and characterize this compound?
- Methodological Answer :
- Purification : Use flash chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization (ethanol/water mixtures). Confirm purity via HPLC (>95%) .
- Characterization :
- NMR : H and C NMR to verify substituent positions (e.g., cyclobutoxy protons at δ 3.5–4.5 ppm, iodomethyl at δ 3.0–3.3 ppm) .
- X-ray crystallography : Employ SHELX programs (SHELXL for refinement) to resolve stereochemistry and confirm piperidine ring conformation .
Q. What safety protocols are critical during experimental handling?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of volatile byproducts.
- Storage : Keep in amber vials at 2–8°C under inert gas (argon) to prevent iodide degradation .
- Waste disposal : Segregate halogenated waste for incineration to avoid environmental release .
Q. How stable is this compound under varying experimental conditions?
- Methodological Answer : Stability testing via accelerated degradation studies (40°C/75% RH for 4 weeks) shows <5% decomposition. Avoid strong oxidizers (e.g., peroxides) and aqueous bases (pH >10) to prevent C-I bond cleavage .
Advanced Research Questions
Q. How can mechanistic insights be gained for iodine substitution reactions involving this compound?
- Methodological Answer :
- Kinetic studies : Monitor reaction progress (e.g., SN2 vs. radical pathways) using F NMR if fluorinated analogs are synthesized.
- Isotopic labeling : Introduce I to track substitution efficiency in cross-coupling reactions .
Q. How should conflicting NMR/X-ray data be resolved for structural confirmation?
- Methodological Answer :
- Data contradiction : If NMR suggests equatorial iodomethyl but X-ray shows axial positioning, re-examine crystal packing effects (e.g., hydrogen bonding in SHELXL-refined structures). Validate via DFT calculations (B3LYP/6-31G*) to compare theoretical and experimental geometries .
Q. What pharmacological applications are feasible given its structural motifs?
- Methodological Answer :
- Drug discovery : The tert-butyl carbamate group enhances blood-brain barrier penetration. Test in vitro cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa).
- SAR studies : Replace iodine with -CF or -CH to assess halogen-dependent bioactivity .
Q. How can computational modeling predict its reactivity in novel reactions?
- Methodological Answer :
- DFT/MD simulations : Calculate bond dissociation energies (C-I: ~55 kcal/mol) to predict stability in radical reactions. Use Gaussian or ORCA software to model transition states for cyclobutoxy ring-opening .
Q. What are the ecological risks associated with its synthesis byproducts?
- Methodological Answer :
- Toxicity screening : Use Daphnia magna acute toxicity tests (OECD 202) for iodinated byproducts.
- Biodegradation : Assess via OECD 301F (manometric respirometry); iodinated compounds often show low mineralization (<20%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
